molecular formula C25H27N5O3 B2865100 9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-30-6

9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2865100
CAS RN: 877617-30-6
M. Wt: 445.523
InChI Key: RVUFKSWCPMFRLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H27N5O3 and its molecular weight is 445.523. The purity is usually 95%.
BenchChem offers high-quality 9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Derivatives

The compound is part of a broader class of chemicals that includes various derivatives with potential scientific research applications. For instance, research on similar compounds has explored their synthesis, molecular structure, and potential biological activities. One study focused on bromophenols coupled with nucleoside bases, highlighting the diverse chemical structures and potential for biological activity within this class of compounds (Ma et al., 2007). Another relevant research explored the crystal structure of related compounds, providing insights into their chemical properties and potential applications in material science or drug design (Wang et al., 2011).

Biological Activity and Potential Applications

Compounds within this chemical class have been studied for their affinity and binding modes to adenosine receptors, which are crucial for various physiological processes (Szymańska et al., 2016). Such studies contribute to the development of new therapeutic agents targeting neurodegenerative diseases, cardiovascular diseases, and cancer. Additionally, anti-inflammatory activities of related pyrimidopurinediones have been evaluated, suggesting potential applications in treating chronic inflammation and autoimmune disorders (Kaminski et al., 1989).

Potential for Multi-target Drug Development

Research on tetrahydropyrimido[2,1-f]purinediones has shown their potential as multi-target drugs for neurodegenerative diseases, indicating their ability to interact with various biological targets (Koch et al., 2013). Such compounds could offer synergistic effects in treating diseases like Parkinson's and Alzheimer's by targeting multiple pathological pathways simultaneously.

properties

IUPAC Name

9-(2-methoxyphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3/c1-16-13-28(19-11-7-8-12-20(19)33-4)24-26-22-21(29(24)14-16)23(31)30(25(32)27(22)3)15-18-10-6-5-9-17(18)2/h5-12,16H,13-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUFKSWCPMFRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4C)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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